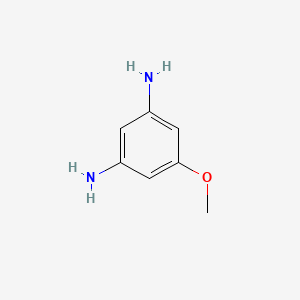

5-Methoxybenzene-1,3-diamine

Übersicht

Beschreibung

- 5-Methoxybenzene-1,3-diamine is an organic compound with the following properties:

- Appearance : White to pale yellow crystalline solid.

- Solubility : Soluble in alcohol solvents, slightly soluble in water.

- Melting Point : Approximately 136-138°C.

Synthesis Analysis

- 5-Methoxybenzene-1,3-diamine can be synthesized by reacting substituted anilines (such as p-chloroaniline) with p-methoxyaniline to form the para-substituted diamine, followed by reduction to obtain the target product.

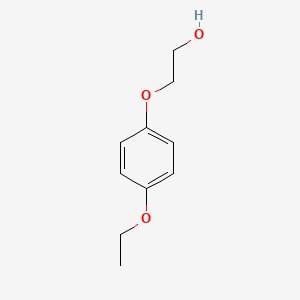

Molecular Structure Analysis

- Chemical Formula: C7H10N2O

- Molecular Weight: 138.17 g/mol

- Density: 1.170±0.06 g/cm³ (Predicted)

- Melting Point: 66°C

- Boiling Point: 198°C (Press: 0.5 Torr)

Chemical Reactions Analysis

- 5-Methoxybenzene-1,3-diamine is commonly used as an organic synthetic intermediate. It can be employed in the preparation of dyes, pharmaceuticals, and polymers.

Physical And Chemical Properties Analysis

- The compound is harmful if swallowed and causes serious eye damage.

- It has a molecular weight of 138.17 g/mol and a predicted density of 1.170 g/cm³.

- The melting point is 66°C, and the boiling point is 198°C (at 0.5 Torr).

Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation

One application of 5-methoxybenzene-1,3-diamine derivatives is in the field of photocatalytic degradation. Research indicates that such compounds can be degraded effectively in aqueous suspensions using titanium dioxide (TiO2). This process is influenced by factors like the initial concentration of the compound, pH, irradiation time, and temperature. The degradation follows zero-order kinetics and has applications in environmental remediation, particularly in water purification and treatment (Ökte, Resat, & Inel, 2001).

Fluorescent Nucleosides Synthesis

Another application is in the synthesis of fluorescent nucleosides. Compounds derived from 5-methoxybenzene-1,3-diamine have been used to create fluorescent nucleosides with high fluorescence quantum yield. These are valuable in biochemical and medical research for detecting specific nucleosides in complex mixtures (Guo et al., 2013).

Ion Sensing and Detection

Additionally, derivatives of 5-methoxybenzene-1,3-diamine are useful in the development of sensors, particularly for ion detection. For example, a study describes the use of a diamine compound as an ionophore in a PVC membrane electrode for the potentiometric determination of beryllium ions. This application is significant in environmental monitoring and industrial quality control (Soleymanpour, Rad, & Niknam, 2006).

Atmospheric Chemistry Research

In atmospheric chemistry, studies on methoxybenzene derivatives have provided insights into the reaction mechanisms and rate constants for the ozonolysis of these compounds. This research is essential for understanding the role of such organic compounds in air pollution and their environmental impact (Sun et al., 2016).

Polymer Synthesis

The derivatives of 5-methoxybenzene-1,3-diamine are also integral in synthesizing various polymers. They are used in creating polyimides with different properties, suitable for high-performance materials in engineering and electronics. The synthesis process and resulting properties of these polymers have significant implications in materials science (Hsiao, Yang, & Fan, 1994).

Safety And Hazards

- The substance is harmful if ingested or comes into contact with eyes.

- It is not considered persistent, bioaccumulative, or toxic (PBT) or very persistent and very bioaccumulative (vPvB).

- Proper precautions should be taken during handling.

Zukünftige Richtungen

- Further research could explore its applications in drug development, polymer synthesis, and other fields.

Remember to handle this compound with care due to its potential hazards. If you have any specific questions or need further details, feel free to ask!

Eigenschaften

IUPAC Name |

5-methoxybenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDIDKTWHOYFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512526 | |

| Record name | 5-Methoxybenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxybenzene-1,3-diamine | |

CAS RN |

100-96-9 | |

| Record name | 5-Methoxybenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)

![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)

![[3,4'-Bipyridin]-6-amine](/img/structure/B1601119.png)

![Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1601122.png)